molecular formula C13H17NO B13556123 (S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol

(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13556123
M. Wt: 203.28 g/mol
InChI Key: APGOZZJUJJGCGF-LBPRGKRZSA-N
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Description

2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol is a chiral compound featuring a pyrrolidine ring fused to an indene structure with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents to introduce the pyrrolidine moiety, followed by cyclization to form the indene structure. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indenes and pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with similar structural features.

    Indene: A bicyclic hydrocarbon that forms the core structure of the compound.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol is unique due to its combination of a pyrrolidine ring and an indene structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol

InChI

InChI=1S/C13H17NO/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13/h1-2,4-5,12,14-15H,3,6-9H2/t12-/m0/s1

InChI Key

APGOZZJUJJGCGF-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](NC1)C2(CC3=CC=CC=C3C2)O

Canonical SMILES

C1CC(NC1)C2(CC3=CC=CC=C3C2)O

Origin of Product

United States

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